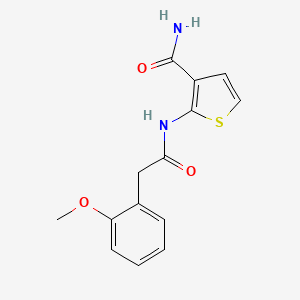
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-methoxyphenylacetic acid with thiophene-3-carboxylic acid, followed by amide bond formation. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Análisis De Reacciones Químicas
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparación Con Compuestos Similares
2-(2-(2-Methoxyphenyl)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Known for its use in organic synthesis and as a flavoring agent.
2-Methoxyphenylacetic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
2-[[2-(2-methoxyphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-3-2-4-9(11)8-12(17)16-14-10(13(15)18)6-7-20-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) |
Clave InChI |
MCTCPSJGOIOAAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



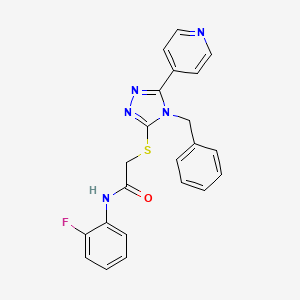
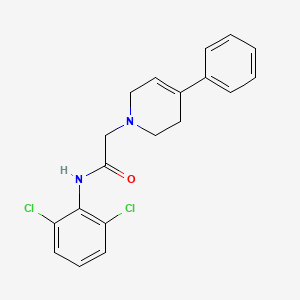
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B10805773.png)
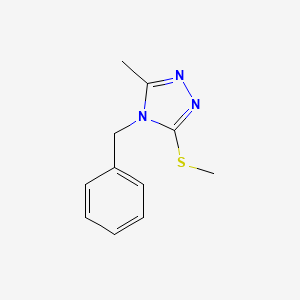
![3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B10805790.png)
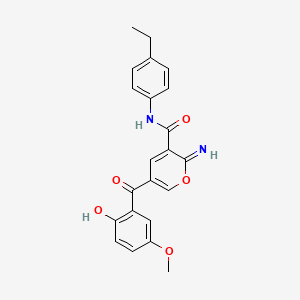
![1-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10805800.png)
![2-[4-(3,4-Dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B10805802.png)
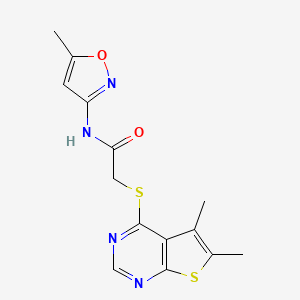
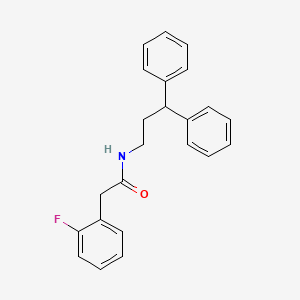

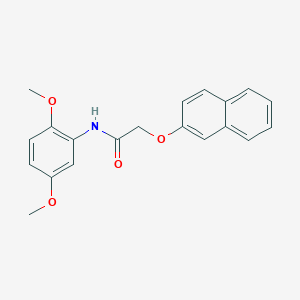
![6-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805847.png)
